molecular formula C12H18F3NO2 B2471334 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034542-38-4

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No. B2471334
CAS RN: 2034542-38-4
M. Wt: 265.276
InChI Key: HPDQTMALNBCBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as AZD-2423, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. AZD-2423 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the regulation of endocannabinoid signaling.

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Azetidinones, including compounds similar to 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, have been synthesized and evaluated for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The cycloaddition of substituted benzylidene-anilines to dichloroketenes, in the presence of dichloroacetyl chloride and triethylamine, yields a variety of 2-azetidinones. These compounds have been characterized by IR and 1H NMR spectroscopy and tested for their potential as antimicrobial agents (Güner et al., 2000).

Catalytic Applications in Synthesis

Research has also focused on the utility of 2-azetidinones in catalysis and synthetic chemistry, with studies highlighting their role in the formation of functionalized macrocycles and the exploration of reaction mechanisms. For example, the reaction between ethane-1,2-diamine and 3,3'-dichloropivalic acid results in isomeric tetra-amine derivatives, showcasing the versatility of azetidinone intermediates in synthesizing complex molecular structures with potential applications in material science and pharmaceuticals (Bernhardt et al., 2004).

Novel Synthetic Routes and Chemical Transformations

Innovative synthetic routes to fused bi- and tricyclic β-lactams utilizing 2-azetidinones have been developed, demonstrating the compound class's utility in generating structurally complex and pharmacologically relevant molecules. This includes the Staüdinger cycloaddition of activated acid chlorides to 1,3-ketoaldimines, yielding cis-2-azetidinones with functionality for obtaining fused bi- and tricyclic β-lactams through highly stereoselective reactions (Alcaide et al., 1996).

properties

IUPAC Name

2-cyclopentyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO2/c13-12(14,15)8-18-10-6-16(7-10)11(17)5-9-3-1-2-4-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQTMALNBCBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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